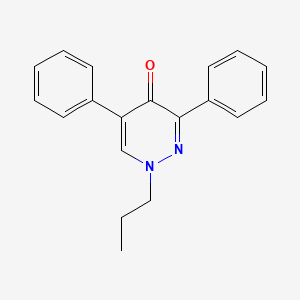

3,5-diphenyl-1-propylpyridazin-4(1H)-one

Description

3,5-Diphenyl-1-propylpyridazin-4(1H)-one is a pyridazinone derivative characterized by a six-membered heterocyclic core containing two adjacent nitrogen atoms. The compound features phenyl groups at the 3- and 5-positions and a propyl chain at the 1-position, which significantly influences its physicochemical properties.

Structural elucidation via ¹H and ¹³C NMR spectroscopy (Figure 3A in ) highlights distinct chemical shifts attributable to the propyl chain (δ ~0.8–1.6 ppm for aliphatic protons) and aromatic protons (δ ~7.2–7.8 ppm) . The carbonyl group at position 4 contributes to a deshielded carbon signal typical of pyridazinones, as observed in analogous compounds (e.g., δC ~160–170 ppm in and ) .

Properties

CAS No. |

59591-33-2 |

|---|---|

Molecular Formula |

C19H18N2O |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

3,5-diphenyl-1-propylpyridazin-4-one |

InChI |

InChI=1S/C19H18N2O/c1-2-13-21-14-17(15-9-5-3-6-10-15)19(22)18(20-21)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3 |

InChI Key |

URHXYEZIFRMESF-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C(=O)C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diphenyl-1-propylpyridazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyridazinone ring. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective raw materials. The goal would be to achieve high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-diphenyl-1-propylpyridazin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups on the pyridazinone ring.

Substitution: The phenyl and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized for each specific reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenyl or propyl moieties.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-diphenyl-1-propylpyridazin-4(1H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or molecular docking simulations.

Comparison with Similar Compounds

Pyridazinone Derivatives

- 3,5-Dimethylpyridazin-4(1H)-one : The absence of phenyl groups and substitution with methyl substituents results in simplified ¹H NMR spectra, with methyl protons resonating at δ 1.2–1.4 ppm (compared to δ 0.8–1.6 ppm for the propyl group in the target compound) .

- Streptochlorin (, Figure 3B): A natural pyridazinone with a chlorine substituent, exhibiting distinct electronic effects (e.g., downfield shifts for aromatic protons due to electron-withdrawing groups) .

Quinazolinone and Quinoxalinone Derivatives

- 2,3-Dihydroquinazolin-4(1H)-one (): Features a fused benzene ring, leading to additional aromatic signals (δ 6.5–7.5 ppm) and a rigidified structure. The benzo[d][1,3]dioxol-5-yl substituent in MHY2251 () introduces unique splitting patterns (δ ~5.9–6.9 ppm) .

- Quinoxalin-4(5H)-ones (): These compounds undergo cyclization under thermal conditions to form imidazo- or thiazolo-fused derivatives. The propyl group in 3,5-diphenyl-1-propylpyridazin-4(1H)-one may hinder similar reactivity due to steric effects .

Spectral and Physicochemical Properties

Table 1: Comparative ¹H NMR Data of Heterocyclic Compounds

Key Observations:

- Solvent Effects : Shifts in DMSO-d6 () are generally upfield compared to CDCl3 () due to hydrogen bonding interactions .

- Substituent Impact : The propyl group in the target compound introduces distinct aliphatic signals absent in methyl- or aryl-substituted analogues (e.g., ) .

Reactivity and Stability

- Cyclization Tendency: Unlike quinoxalin-4(5H)-ones (), the target compound’s bulky substituents may reduce cyclization propensity, favoring stability under thermal conditions .

- Electrophilic Susceptibility : The electron-rich phenyl groups may enhance reactivity toward electrophilic substitution, contrasting with halogenated derivatives like streptochlorin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.